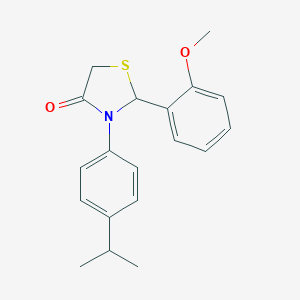
3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one, also known as IMT, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has been shown to inhibit the Akt/mTOR pathway, which is a key pathway involved in cancer cell growth and survival. 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has also been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has a wide range of biochemical and physiological effects. Studies have shown that 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one can modulate various enzymes and signaling pathways involved in cancer cell growth and proliferation. 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has also been found to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects in various disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one in laboratory experiments is its relatively low cost and ease of synthesis. 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is also highly stable and can be stored for extended periods of time without degradation. However, one of the limitations of using 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one in laboratory experiments is its relatively low solubility in aqueous solutions, which may limit its bioavailability in certain experimental settings.
Direcciones Futuras
There are several future directions for research on 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one. One potential avenue of research is to further investigate the mechanism of action of 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one and its effects on various signaling pathways involved in cancer cell growth and proliferation. Another potential direction is to investigate the potential use of 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one in combination with other anti-cancer agents to enhance its therapeutic efficacy. Finally, further research is needed to investigate the potential use of 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one in the treatment of various inflammatory and oxidative stress-related diseases.
Métodos De Síntesis
The synthesis of 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one involves the reaction of 4-isopropylbenzaldehyde with 2-methoxybenzylamine in the presence of acetic acid to form the Schiff base. This Schiff base is then reacted with thioacetamide to produce 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one. The synthesis of 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is a relatively straightforward process and can be performed using standard laboratory techniques.
Aplicaciones Científicas De Investigación
3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has been studied extensively for its potential use in various scientific research applications. One of the most promising applications of 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one is in the field of cancer research. Studies have shown that 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has potent anti-cancer properties and can inhibit the growth of various cancer cell lines. 3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one has also been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
Nombre del producto |
3-(4-Isopropylphenyl)-2-(2-methoxyphenyl)-1,3-thiazolidin-4-one |
|---|---|
Fórmula molecular |
C19H21NO2S |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-3-(4-propan-2-ylphenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H21NO2S/c1-13(2)14-8-10-15(11-9-14)20-18(21)12-23-19(20)16-6-4-5-7-17(16)22-3/h4-11,13,19H,12H2,1-3H3 |
Clave InChI |
IZNBERVSWBXOPX-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC=C3OC |
SMILES canónico |
CC(C)C1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277630.png)
![3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B277631.png)
![3-[2-(4-Ethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B277634.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B277637.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-hydroxy-1-prop-2-ynylindolin-2-one](/img/structure/B277638.png)
![1-Benzyl-3-[2-(4-chloro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B277645.png)

![1-(4-chlorobenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B277651.png)

![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-thiophen-2-ylpyrimidine](/img/structure/B277655.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine](/img/structure/B277658.png)
![N-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-thienyl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277660.png)
![N-[4-(3-chlorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277661.png)
![N-[4-(3-fluorophenyl)-5-(1-phenyl-1H-tetraazol-5-yl)-2-pyrimidinyl]-N-methylamine](/img/structure/B277662.png)